molecular formula C10H12N4 B570269 2,6-Dimethyl-3,4,5,8-tetrahydroimidazo[4,5-f]benzimidazole CAS No. 114205-32-2

2,6-Dimethyl-3,4,5,8-tetrahydroimidazo[4,5-f]benzimidazole

Cat. No.: B570269
CAS No.: 114205-32-2
M. Wt: 188.234
InChI Key: JOCIMOUWHWJCQL-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3,4,5,8-tetrahydroimidazo[4,5-f]benzimidazole is a heterocyclic compound that features a fused benzene and imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3,4,5,8-tetrahydroimidazo[4,5-f]benzimidazole typically involves the fusion of benzene and imidazole moieties. One common method involves the reduction of 2-nitro-4-methylacetanilide to obtain 2,6-dimethylbenzimidazole . Another approach includes alkylation or acylation of the secondary amine, treating it with different alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3,4,5,8-tetrahydroimidazo[4,5-f]benzimidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: Common in aromatic systems, where hydrogen atoms can be replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with various nucleophiles.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,6-Dimethyl-3,4,5,8-tetrahydroimidazo[4,5-f]benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3,4,5,8-tetrahydroimidazo[4,5-f]benzimidazole involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition can disrupt bacterial metabolism and growth, making it a potential antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-3,4,5,8-tetrahydroimidazo[4,5-f]benzimidazole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fused ring system and the presence of multiple functional groups make it a versatile compound for various applications, distinguishing it from other similar heterocyclic compounds.

Properties

CAS No.

114205-32-2

Molecular Formula

C10H12N4

Molecular Weight

188.234

IUPAC Name

2,6-dimethyl-3,4,5,8-tetrahydroimidazo[4,5-f]benzimidazole

InChI

InChI=1S/C10H12N4/c1-5-11-7-3-9-10(4-8(7)12-5)14-6(2)13-9/h3-4H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

JOCIMOUWHWJCQL-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)CC3=C(C2)N=C(N3)C

Synonyms

Benzo[1,2-d:4,5-d]diimidazole, 1,4,7,8-tetrahydro-2,6-dimethyl- (6CI)

Origin of Product

United States

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